Compound Description: This compound was synthesized and investigated for its potential antitubercular activity []. Docking studies suggested its potential to inhibit the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis.
Compound Description: This compound and its analogues were synthesized and evaluated for their serotonergic activity []. They were found to be potent and selective agonists for 5-HT1D receptors. One derivative, MK-462 (10a), demonstrated promising oral bioavailability and rapid absorption.
Compound Description: This compound is a potent human histone deacetylase (HDAC) inhibitor with in vivo antitumor activity []. It demonstrated significant dose-related activity in HCT116 colon and A549 lung tumor models and entered human clinical trials in 2002.
Compound Description: The crystal structure of this compound has been reported, highlighting its key structural features []. The molecule features a crystallographic inversion center located at the midpoint of the alkene bond and exhibits Br⋯Br contacts between adjacent molecules.
Compound Description: This compound's crystal structure has been determined, revealing the spatial arrangement of its indole and substituted pyrrole components []. The presence of halogenated aryl substituents and a nitrile group highlights potential areas for exploring structure-activity relationships.
Compound Description: This compound was synthesized as a potential antiviral agent due to its structural similarity to Brequinar, a compound investigated for SARS-CoV-2 treatment [].
Compound Description: This compound's crystal structure reveals its conformation and the spatial arrangement of its substituents []. The presence of electron-withdrawing groups like nitro and cyano suggests potential electronic influences on biological activity.
Compound Description: HIOC is investigated for its neuroprotective effects []. Systemic administration in a mouse model of optic nerve crush demonstrated partial but significant protection against retinal ganglion cell (RGC) loss.
Compound Description: This compound was synthesized and structurally characterized to investigate its potential as a non-linear optical material []. Despite its complex structure, it shares a core indole moiety with N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide, highlighting the versatility of the indole scaffold in diverse chemical syntheses.
Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent [].
Compound Description: This compound and its N-alkyl derivatives were synthesized via PPh3-catalyzed Knoevenagel condensation using PEG-600 as a green solvent []. This highlights a synthetic strategy that could potentially be adapted for the synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide or its derivatives.
Compound Description: This compound was synthesized via a coupling reaction between tryptamine and ibuprofen using N,N'-dicyclohexylcarbodiimide as a dehydrating agent [].
Compound Description: This class of compounds was synthesized via a multi-step process involving condensation, ring closure, and rearrangement reactions []. The presence of an alkylated butenyl substituent on the indole ring demonstrates a route for introducing structural diversity.
Compound Description: This specific compound class was synthesized through a modified Bischler-Napieralski reaction and subsequent transformations []. The structure features multiple acetyl groups, highlighting a possible strategy for modulating the compound's properties.
Compound Description: This compound is a naturally occurring algaecide isolated from marine bacteria []. Its synthesis and that of several analogues were achieved via a coupling reaction involving a mixed anhydride.
3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrol-2,5-dione acetate salt
Compound Description: New crystalline forms of this compound's acetate salt were developed to improve its physicochemical properties []. These forms have potential applications in treating diseases mediated by T-lymphocytes or PKC.
Compound Description: This compound's crystal structure has been reported, providing insights into its molecular geometry and packing arrangement []. The presence of a bromo substituent and a phenolate group suggests potential sites for intermolecular interactions.
Compound Description: This Schiff base compound, along with its chloro-substituted analogue, was synthesized and structurally characterized to investigate its antioxidant capacity [].
(E)-Ethyl 2-cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-Indol-3-yl)acrylonitriles
Compound Description: These compounds were synthesized through an L-proline-catalyzed Knoevenagel condensation, highlighting a green and efficient synthetic approach []. This methodology could be explored for the preparation of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide or its analogues.
Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist []. It exhibits nanomolar affinity for V1b receptors and has shown efficacy in preclinical models of stress, anxiety, and corticotropin secretion.
Compound Description: SB 216763 is a selective GSK3β inhibitor []. It demonstrated the ability to reverse the ceiling effect of pharmacological postconditioning with genistein and 17β-estradiol in a rabbit model of myocardial infarction. This effect was attributed to the opening of mitochondrial ATP-dependent potassium channels.
Compound Description: The crystal structure of this complex, polycyclic compound, containing multiple indole/indoline units, has been reported []. The compound's structure, featuring a spirocyclic system and various functional groups, highlights the complexity achievable through synthetic modifications of indole-based scaffolds.
Compound Description: SSR126768A is a potent, selective, and orally active oxytocin (OT) receptor antagonist with a long duration of action []. Its potential application as a tocolytic agent for managing preterm labor is currently being explored.
Compound Description: This compound exhibits two independent molecules in its asymmetric unit, as revealed by its crystal structure []. The presence of a bromo-substituted indole ring suggests its potential as a building block for more complex structures.
Compound Description: This compound crystallizes with four independent molecules in the asymmetric unit, as demonstrated by its crystal structure []. The structure highlights the potential for forming multiple hydrogen bonds due to the presence of hydroxyl and amino groups.
N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide free base
Compound Description: Polymorphic forms of this compound's free base and its salts have been prepared to investigate their physicochemical properties and potential applications [, ]. The presence of a methyl-substituted indole ring highlights the possibility of modifying this scaffold for optimizing drug-like properties.
Compound Description: This chalcone derivative was synthesized and investigated as a potential antimalarial agent through molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme [].
Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular geometry and intermolecular interactions []. The presence of multiple carbonyl groups and a chromenone moiety suggests potential for engaging in hydrogen bonding and exhibiting biological activity.
Compound Description: This compound's crystal structure reveals a very flattened boat conformation for the 1,4-dihydropyridine ring and highlights the presence of N-H…O hydrogen bonds in its crystal packing [].
2-(1H-indol-3-yl)-2-oxoacetamide and 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
Compound Description: The crystal structures of these compounds highlight the effect of hydrogen bonding on their conformations [].
Compound Description: This compound was synthesized as a potential inhibitor of acetolactate synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids []. Its crystal structure provides valuable information for understanding its structure-activity relationships.
Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor []. It effectively reduces leukotriene synthesis in vitro and in vivo and has progressed to clinical trials for treating asthma.
6-(2-Methyl-5-sulfo-1H-indol-3-yl)hexanoic Acid
Compound Description: This compound and its analog, 6-(2,3-dimethyl-5-sulfo-1H-indol-3-yl)hexanoic acid, were synthesized via a multistep process involving Fischer indole methodology []. The synthesis highlights the feasibility of introducing sulfonic acid functionality onto the indole ring, a modification that could be explored for N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide.
Compound Description: This compound's crystal structure shows four independent molecules in the asymmetric unit, highlighting the influence of intermolecular interactions on its packing arrangement [].
Compound Description: These compounds were synthesized using environmentally friendly, solvent-free conditions, highlighting the growing importance of green chemistry approaches in organic synthesis []. They were also screened for antimicrobial activity.
Compound Description: The crystal structure of this compound has been reported, providing details on its molecular conformation and crystal packing []. The molecule features a pyrrolidine ring with various substituents, including an indole ring, and its crystal structure reveals stabilizing intermolecular interactions.
Compound Description: This compound's crystal structure highlights an intramolecular N—H⋯O interaction that leads to the formation of an S(6) ring motif []. This structural feature suggests the potential for forming similar interactions in related compounds.
Compound Description: The crystal structure of this compound reveals a sofa conformation for the cyclohexene ring and a slight boat conformation for the 1,4-dihydropyridine ring []. The structure also highlights the presence of N—H⋯O hydrogen bonds that contribute to its crystal packing.
Compound Description: This indolylpiperidine derivative exhibits potent antiallergic activity, demonstrating both antihistaminic and anti-slow-reacting substance (SRS) effects []. It showed potent dual activity with an ED50 of 0.89 mg/kg in an in vivo antianaphylactic assay and an IC50 of 1.43 μM in an in vitro anti-SRS assay.
Compound Description: SP-10 is a benzamide derivative that demonstrates potent in vitro anti-HIV-1 activity by interfering with actin dynamics, thereby inhibiting viral entry []. It shows a novel mechanism of action compared to existing antiretroviral drugs.
Compound Description: A series of these derivatives were synthesized and evaluated for their α-amylase inhibitory activity, demonstrating their potential as antidiabetic agents []. The study highlights the possibility of designing indole-containing compounds for managing metabolic disorders.
Compound Description: These compounds were synthesized using a green chemistry approach involving Knoevenagel condensation and alkylation reactions []. The synthesis highlights the growing importance of environmentally friendly methods in drug discovery and development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.